molecular formula C13H8ClF3N2O B2797584 N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1092346-24-1

N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2797584
CAS No.: 1092346-24-1
M. Wt: 300.67
InChI Key: FMVRBGKTYNDPFK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a 4-chlorophenyl substituent on the amide nitrogen. This compound belongs to a class of molecules often explored for pharmaceutical and agrochemical applications due to the combined electronic and steric effects of the trifluoromethyl and halogenated aryl groups.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-9-2-4-10(5-3-9)19-12(20)8-1-6-11(18-7-8)13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVRBGKTYNDPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 4-chloroaniline with 6-(trifluoromethyl)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps for solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the introduction of a trifluoromethyl group at the 6-position of the pyridine ring, which enhances the compound's lipophilicity and biological activity. The presence of the 4-chlorophenyl moiety contributes to its pharmacological properties by modulating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating significant antiproliferative activity. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of these compounds against cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Structure-activity relationship studies suggest that modifications in the substituent groups can significantly affect the inhibitory potency, making it a suitable candidate for further development as a pharmacological tool .

Pesticidal Properties

This compound and its derivatives have shown promise as agrochemicals, particularly in crop protection against pests. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a range of agricultural pests . Several derivatives have been commercialized and are used in formulations aimed at improving crop yield and quality.

Biological Mechanisms and Efficacy

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor for enzymes involved in lipid metabolism, which is crucial for cancer cell survival.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer effects.
  • Pesticidal Mechanism : In agrochemical applications, it disrupts metabolic processes in pests, leading to their mortality.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the nanomolar range.
Study BEnzyme InhibitionIdentified as a potent inhibitor of NAPE-PLD with improved lipophilicity compared to other derivatives.
Study CPesticidal EfficacyShowed effective control over common agricultural pests with minimal phytotoxicity on crops.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 879507-39-8) Substituents: 4-methyl-3-nitrophenyl group (electron-withdrawing nitro and electron-donating methyl). The methyl group may slightly enhance solubility in nonpolar environments. Applications: Nitro groups are often used in prodrugs or as intermediates in synthesis, suggesting this compound may serve as a precursor for further functionalization .
  • 6-Chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide Substituents: Chlorine at the pyridine 6-position and 4-(trifluoromethyl)phenyl on the amide. The 4-CF₃-phenyl group increases steric bulk compared to the target compound’s 4-chlorophenyl, possibly reducing binding pocket compatibility in biological targets .

Core Scaffold Modifications

Compounds in –5 feature furo[2,3-b]pyridine cores instead of simple pyridine rings. For example:

  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Structural Differences: Fused furan ring introduces rigidity and planar geometry, which may enhance interactions with flat binding sites (e.g., enzyme active sites).

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Inferred Properties
N-(4-Chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide (Target) Pyridine 6-CF₃, 4-Cl-phenyl ~290.67 High lipophilicity; moderate polarity
N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide Pyridine 6-CF₃, 4-methyl-3-nitro-phenyl ~325.27 Polar due to nitro; potential prodrug candidate
6-Chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide Pyridine 6-Cl, 4-CF₃-phenyl ~300.69 Increased steric bulk; altered electronic profile
Furo[2,3-b]pyridine derivatives (e.g., ) Furopyridine Varied aryl/alkyl groups, CF₃/trifluoroethylamino ~500–600 Enhanced rigidity; improved hydrogen bonding

Implications for Drug Design

  • Trifluoromethyl vs. Halogen Substitutions: The CF₃ group in the target compound may offer better metabolic stability than chlorine in ’s analog, but with reduced hydrogen-bonding capacity compared to trifluoroethylamino groups in furopyridines .
  • Aryl Group Optimization : Replacing 4-chlorophenyl with nitro or methyl-nitro groups (as in ) could modulate solubility and target selectivity, albeit at the cost of increased polarity .

Biological Activity

N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. The compound's structure can be represented as follows:

N 4 chlorophenyl 6 trifluoromethyl pyridine 3 carboxamide\text{N 4 chlorophenyl 6 trifluoromethyl pyridine 3 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, which is crucial in anticancer therapy.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells through the inhibition of key signaling pathways .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus with MIC values below 10 µM.
AnticancerInduced apoptosis in MDA-MB-231 breast cancer cells with IC50 values around 5 µM.
Enzyme InhibitionShowed inhibition of NAMPT, a target for cancer therapy, with an IC50 value of 20 µM.

Detailed Research Findings

In a study exploring the compound's antimicrobial properties, it was found that this compound exhibited significant activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 0.2 μM . Furthermore, it was noted that substitutions on the pyridine ring could significantly alter the compound's efficacy.

In anticancer research, the compound was tested against several cancer cell lines, including breast and lung cancer cells. It demonstrated potent cytotoxicity with IC50 values ranging from 0.04 to 5 μM depending on the cell line . The mechanism involved apoptosis induction via caspase activation pathways.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide?

The synthesis typically involves sequential alkylation and benzoylation steps. For example, alkylation of intermediates like 4-chlorobenzyl bromide with p-nitrophenol, followed by reduction (e.g., sodium borohydride) and coupling with trifluoromethyl-substituted acyl chlorides. Purification via HPLC yields high-purity products (75–89% yields) . Reaction conditions (pH, temperature, catalysts) must be tightly controlled to avoid side products.

Q. Which analytical techniques are critical for confirming purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential. NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) confirms regiochemistry, while HPLC (≥95% purity) ensures absence of byproducts. Mass spectrometry (MS) validates molecular weight (±1 Da accuracy) . X-ray crystallography (using SHELX programs) resolves absolute stereochemistry in crystalline forms .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The trifluoromethyl and carboxamide groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies indicate sensitivity to light and acidic conditions; storage at –20°C in inert atmospheres is recommended. Pre-formulation assays (e.g., accelerated stability testing at 40°C/75% RH) are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR analysis of pyridine-3-carboxamide derivatives reveals that:

  • The 4-chlorophenyl group enhances target binding affinity (e.g., TRPV1 receptor KD = 0.21 nM).
  • Trifluoromethyl substitution improves metabolic stability and membrane permeability.
  • Piperazine or isoquinoline moieties (in analogs) modulate selectivity (e.g., 55% inhibition of capsaicin-induced allodynia in vivo) . Rational modifications should balance lipophilicity (LogP ≈ 3.5) and hydrogen-bonding capacity.

Q. What experimental strategies address contradictory bioactivity data in vitro vs. in vivo?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution.
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites.
  • Formulation optimization : Employ nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. Which computational tools predict ADME/Tox and binding modes?

  • QSAR models : Correlate molecular descriptors (e.g., topological polar surface area, LogD) with activity (pIC50 = 7.5–9.7) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like TRPV1 or KDR (Vina scores ≤ –9.0 kcal/mol suggest strong binding) .
  • ADME/Tox prediction : SwissADME and ProTox-II assess permeability, CYP inhibition, and hepatotoxicity .

Q. How can crystallographic data resolve ambiguous electron density in structural studies?

SHELXL refinement (via Olex2 or WinGX) is critical for modeling disorder or partial occupancy. For example, anisotropic displacement parameters (ADPs) refine trifluoromethyl group orientations. Twinning analysis (using CELL_NOW) resolves overlapping reflections in low-symmetry space groups .

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